

# A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols

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## Compound of Interest

Compound Name: 4-Methoxy-2-nitroaniline

Cat. No.: B140478

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This technical guide provides an in-depth overview of **4-Methoxy-2-nitroaniline** (CAS No. 96-96-8), a key intermediate in the synthesis of pharmaceuticals and dyes. This document details commercially available suppliers, their offered purity grades, and comprehensive experimental protocols for its synthesis, purification, and analysis.

## Sourcing and Purity of 4-Methoxy-2-nitroaniline

The procurement of high-purity **4-Methoxy-2-nitroaniline** is critical for its successful application in research and development. A variety of chemical suppliers offer this compound in a range of purity grades. The following table summarizes the offerings from several prominent suppliers for easy comparison.

Supplier	Product Number(s)	Purity Grade(s)	Analytical Method
Sigma-Aldrich	M17403	98%	Not Specified
390890	98%	Not Specified	
Thermo Fisher Scientific (Alfa Aesar)	A14588	99%	Not Specified
Tokyo Chemical Industry (TCI)	M0119	>98.0%	GC
Santa Cruz Biotechnology	sc-230303	≥98%	Not Specified
Simson Pharma	OT49000	High Purity (accompanied by Certificate of Analysis)	Not Specified
Carl ROTH	2P39.4	≥95%	Not Specified
Jay Finechem	-	High Purity (custom batches available)	Not Specified
Punagri	-	High Purity (pharmaceutical and pigment grades)	Not Specified

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **4-Methoxy-2-nitroaniline**.

### Synthesis of 4-Methoxy-2-nitroaniline via Acetylation, Nitration, and Hydrolysis of p-Anisidine

This traditional three-step synthesis route is widely employed for the laboratory-scale preparation of **4-Methoxy-2-nitroaniline**.

#### 2.1.1. Step 1: Acetylation of p-Anisidine to form 4-Methoxyacetanilide

- Materials:
  - p-Anisidine (1 mole, 123.15 g)
  - Acetic Anhydride (1.1 moles, 112.3 g, 103 mL)
  - Glacial Acetic Acid (300 mL)
  - Water (217 mL)
  - Ice
- Procedure:
  - In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine in glacial acetic acid and water.
  - Cool the solution to 0-5 °C by adding approximately 350 g of ice.
  - With vigorous stirring, add acetic anhydride all at once. The temperature will rise to 20-25 °C, and a crystalline mass of 4-methoxyacetanilide will form.
  - Heat the mixture on a steam bath until the solid completely dissolves.
  - Cool the solution with stirring to approximately 45 °C, at which point crystallization will begin.
  - The crude 4-methoxyacetanilide can be used directly in the next step or purified by recrystallization from dilute aqueous ethanol.<sup>[1]</sup>

#### 2.1.2. Step 2: Nitration of 4-Methoxyacetanilide to form 4-Methoxy-2-nitroacetanilide

- Materials:
  - 4-Methoxyacetanilide (from Step 1)
  - Concentrated Nitric Acid (sp. gr. 1.42, 100 mL)
  - Ice bath

- Procedure:
  - Cool the flask containing the 4-methoxyacetanilide mixture from the previous step in an ice bath.
  - Add concentrated nitric acid all at once. The temperature will rise rapidly.
  - Maintain the reaction temperature at 60-65 °C for 10 minutes using the ice bath for cooling as needed.<sup>[1]</sup>
  - Cool the solution to 25 °C over a period of 10 minutes.
  - Chill the solution overnight in an ice chest to precipitate the yellow crystals of 4-methoxy-2-nitroacetanilide.
  - Collect the crystals by vacuum filtration on a Büchner funnel and wash with ice-cold water. The product can be dried or used directly in the next step.<sup>[1]</sup>

#### 2.1.3. Step 3: Hydrolysis of 4-Methoxy-2-nitroacetanilide to form **4-Methoxy-2-nitroaniline**

- Materials:
  - 4-Methoxy-2-nitroacetanilide (from Step 2, ~160 g)
  - Claisen's Alkali (250 mL) (Prepared by dissolving 88 g of potassium hydroxide in 63 mL of water, cooling, and diluting to 250 mL with methanol)<sup>[1]</sup>
  - Hot Water (250 mL)
- Procedure:
  - In a 2 L beaker, stir the crude 4-methoxy-2-nitroacetanilide with cold Claisen's alkali and warm on a steam bath for 15 minutes. The mixture will initially liquefy and then form a thick, red paste.<sup>[1]</sup>
  - Add hot water and continue to digest on the steam bath with stirring for an additional 15 minutes.

- Cool the mixture to 0-5 °C.
- Collect the precipitated **4-Methoxy-2-nitroaniline** by vacuum filtration, wash with cold water, and press dry.
- The crude product can be further purified by recrystallization.

## Purification by Recrystallization

- Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For **4-Methoxy-2-nitroaniline**, ethanol-water mixtures are commonly used.
- General Procedure:
  - Dissolve the crude **4-Methoxy-2-nitroaniline** in a minimum amount of hot ethanol in an Erlenmeyer flask.
  - If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.
  - Filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
  - Slowly add hot water to the hot filtrate until the solution becomes faintly cloudy (the saturation point).
  - Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
  - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
  - Collect the purified crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture.
  - Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

## Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for determining the purity of **4-Methoxy-2-nitroaniline** and for identifying any process-related impurities.<sup>[2]</sup>

- Sample Preparation:
  - Prepare a stock solution of **4-Methoxy-2-nitroaniline** in methanol (e.g., 1 mg/mL).
  - Prepare a working standard solution by diluting the stock solution with methanol to a suitable concentration (e.g., 10 µg/mL).
- Instrumentation and Conditions (Illustrative):
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Mass Spectrometer: Agilent 5975C or equivalent.
  - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injector Temperature: 250 °C.
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: 10 °C/min to 280 °C.
    - Hold: 5 minutes at 280 °C.
  - MS Transfer Line Temperature: 280 °C.
  - Ion Source Temperature: 230 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-450.
- Data Analysis:
  - The purity is determined by calculating the area percentage of the **4-Methoxy-2-nitroaniline** peak relative to the total area of all peaks in the chromatogram.
  - Identification of the compound is confirmed by comparing its mass spectrum with a reference spectrum.

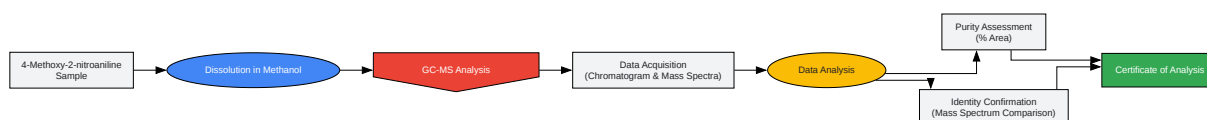
## Visualized Workflows

The following diagrams illustrate the key processes described in this guide.



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Caption: Synthesis workflow for **4-Methoxy-2-nitroaniline**.



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Caption: Quality control workflow for **4-Methoxy-2-nitroaniline**.

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## References

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